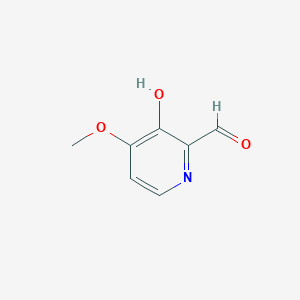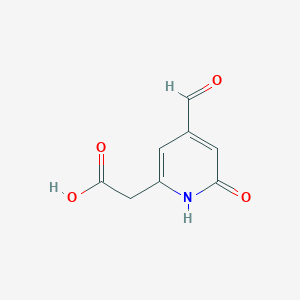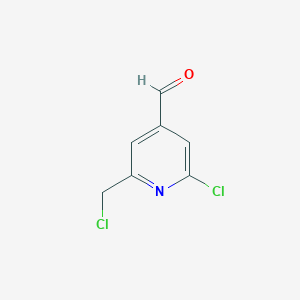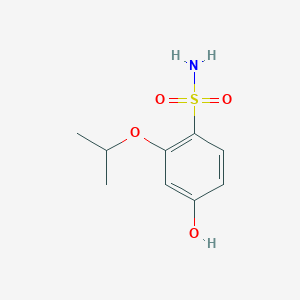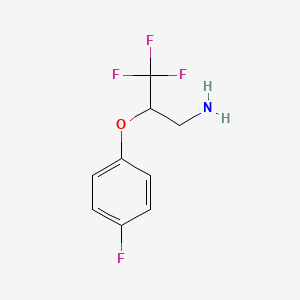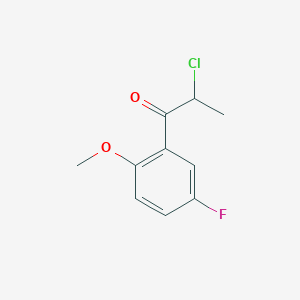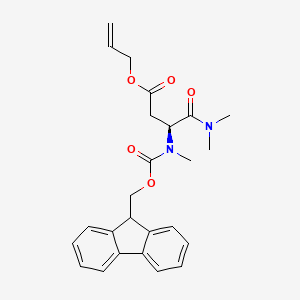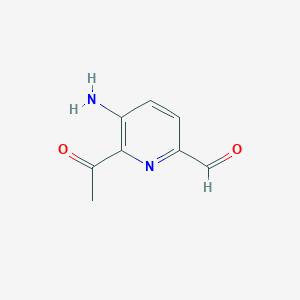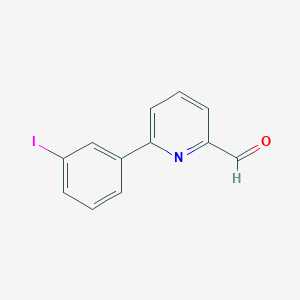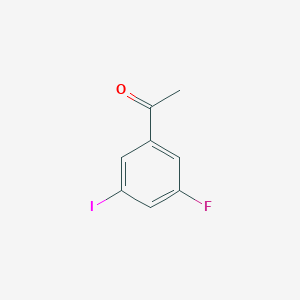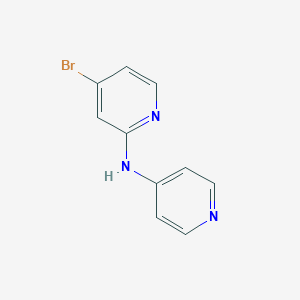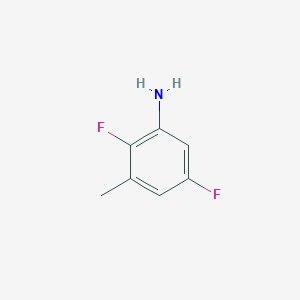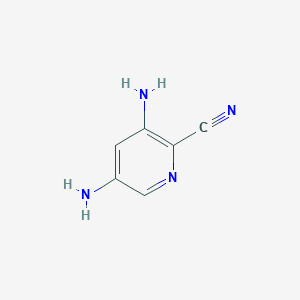
3,5-Diaminopyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diaminopyridine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 3 and 5, and a nitrile group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbonitrile typically involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at 120°C for 6 hours to achieve the best yield . This method is a common approach for introducing nitrile groups into aromatic compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyanation reactions using metal cyanides, similar to the laboratory synthesis. The use of palladium or copper catalysis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diaminopyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,5-Diaminopyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diaminopyridine-2-carbonitrile and its derivatives often involves the inhibition or modulation of specific molecular targets. For example, derivatives like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism is crucial in the treatment of neuromuscular disorders such as Lambert-Eaton myasthenic syndrome.
Comparison with Similar Compounds
3,4-Diaminopyridine: Used in the treatment of neuromuscular disorders.
2,3-Diaminopyridine: A precursor for the synthesis of imidazopyridines, which have diverse biological activities.
2,5-Diaminopyridine: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3,5-Diaminopyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3,5-diaminopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,8-9H2 |
InChI Key |
YUJIMZVDTNCSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


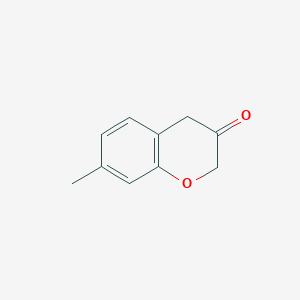
![[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856398.png)
